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Compound of Interest

Compound Name: 5-Ethoxy-1H-indazole

Cat. No.: B1603030 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1H-indazole

Abstract: 5-Ethoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal

chemistry and material science. As a derivative of the indazole scaffold, a privileged structure in

drug discovery, understanding its physicochemical properties is paramount for its application in

the development of novel therapeutics and functional materials.[1][2][3] This guide provides a

comprehensive overview of the core physicochemical properties of 5-Ethoxy-1H-indazole.

Due to the limited availability of direct experimental data in peer-reviewed literature, this

document synthesizes information from analogous structures and established chemical

principles to predict key parameters. Furthermore, it offers detailed, field-proven experimental

protocols for the empirical determination of these properties, designed to equip researchers

and drug development professionals with a practical framework for characterization.

Introduction to 5-Ethoxy-1H-indazole
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring

fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with

the 1H tautomer generally being the more thermodynamically stable.[2][4] The indazole motif is

considered a bioisostere of indole and is a core component of numerous FDA-approved drugs,

including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][5] This prevalence

highlights the scaffold's favorable interactions with biological targets.

5-Ethoxy-1H-indazole (CAS No. 518990-35-7) is a derivative featuring an ethoxy (-OCH₂CH₃)

group at the 5-position of the indazole core. This substitution is anticipated to modulate the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1603030?utm_src=pdf-interest
https://www.benchchem.com/product/b1603030?utm_src=pdf-body
https://www.benchchem.com/product/b1603030?utm_src=pdf-body
https://www.chemimpex.com/es/products/20400
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.beilstein-journals.org/bjoc/articles/18/110
https://www.benchchem.com/product/b1603030?utm_src=pdf-body
https://www.benchchem.com/product/b1603030?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.researchgate.net/figure/Physical-chemical-characteristics-and-elemental-analyses-of-indazole-carboxylic-acids_tbl1_5840461
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://www.benchchem.com/product/b1603030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable

building block for synthetic chemists.[1] The ethoxy group, in particular, may enhance solubility

and stability, which are critical factors for both laboratory and industrial applications.[1]

Core Physicochemical Properties
The following section details the known and predicted physicochemical properties of 5-Ethoxy-
1H-indazole. It is critical to note that while properties such as molecular formula and weight are

definitive, others like melting point, solubility, pKa, and LogP are estimations based on the

properties of related indazole derivatives and general chemical principles. These predicted

values serve as a baseline for experimental verification.
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Property Value / Prediction Source / Rationale

CAS Number 518990-35-7 [1][6]

Molecular Formula C₉H₁₀N₂O [1]

Molecular Weight 162.19 g/mol [1]

Appearance Brown solid [1]

Melting Point Predicted: 100-130 °C

Based on melting points of

similar substituted indazoles.

For example, Methyl 1-(p-

tolyl)-1H-indazole-3-

carboxylate has a melting point

of 119–121 °C.[5]

Experimental verification is

required.

Solubility

Predicted: Insoluble in water;

Soluble in organic solvents

(e.g., DMSO, DMF, Methanol,

Ethyl Acetate).

The aromatic core confers low

aqueous solubility. The ethoxy

group may slightly improve

solubility over unsubstituted

indazole.[1] Expected to be

soluble in dilute acid and base

via salt formation.

pKa (Acidity) Predicted: 13-15

The N-H proton on the

pyrazole ring is the primary

acidic site. The parent 1H-

indazole has a pKa of ~14.

The electron-donating ethoxy

group is expected to slightly

increase this value (decrease

acidity).

pKa (Basicity) Predicted: 1-2 The pyridine-like nitrogen (N2)

is the basic center. The parent

1H-indazole has a pKa of 1.22

for its conjugate acid. The

ethoxy group's mild electron-
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donating effect may slightly

increase basicity.

LogP (Lipophilicity) Predicted: 2.0 - 2.5

The XLogP3-AA value for the

isomeric 5-Ethoxy-1-methyl-

1H-benzimidazole is 1.8.[7]

Given the similar structure, a

value in this range is a

reasonable starting point. The

positive value indicates that

the compound is more soluble

in a lipid phase than in an

aqueous phase.

Experimental Protocols for Physicochemical
Characterization
For any newly synthesized batch or commercial sample of 5-Ethoxy-1H-indazole, empirical

determination of its properties is essential. The following protocols describe standard, reliable

methods for characterizing its solubility, lipophilicity, and acidity/basicity.

Solubility Profile Determination
Rationale: A qualitative solubility assessment provides crucial information about a compound's

polarity and the presence of ionizable functional groups. This is a foundational step for

designing purification, formulation, and biological assay protocols. The workflow follows a

logical progression from neutral to acidic and basic aqueous solutions.[8]

Methodology:

Preparation: Label five small test tubes. Add ~10 mg of 5-Ethoxy-1H-indazole to each.

Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex for

60 seconds. Observe if the solid dissolves completely.[9][10]

Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% hydrochloric acid (HCl) to the

second tube.[11] Shake vigorously and observe. Solubility indicates the presence of a basic
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functional group (the N2 nitrogen).

Aqueous Base Solubility: If insoluble in water, add 1 mL of 5% sodium hydroxide (NaOH) to

the third tube.[11] Shake vigorously and observe. Solubility indicates an acidic functional

group (the N-H proton).

Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, add 1 mL of 5% sodium bicarbonate

(NaHCO₃) to the fourth tube.[9] Shake and observe. Solubility in NaHCO₃ suggests a

relatively strong acid; insolubility suggests a weak acid. 1H-indazoles are typically weak

acids and are not expected to dissolve in NaHCO₃.

Organic Solvent Solubility: To the fifth tube, add 1 mL of a common organic solvent (e.g.,

methanol or DMSO). Shake and observe.

Start with Sample of
5-Ethoxy-1H-indazole

Test Solubility in Water Test Solubility in
Organic Solvent (e.g., DMSO)

Water Soluble
(Polar Compound)

Yes

Water Insoluble

No

Test Solubility in 5% HCl

HCl Soluble
(Basic Group Present)

Yes

Insoluble in Acid/Base
(Neutral Compound)

No

Test Solubility in 5% NaOH

NaOH Soluble
(Acidic Group Present)

YesNo

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.scribd.com/doc/45009542/Procedure-for-Determining-Solubility-of-Organic-Compounds
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for qualitative solubility testing.

Lipophilicity (LogP) Determination via Shake-Flask
Method
Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical parameter in

drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The

shake-flask method, though time-consuming, is the universally recognized gold standard for

LogP determination.[12][13] It directly measures the partitioning of a compound between n-

octanol and water.

Methodology:

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by

vigorously mixing equal volumes of the two solvents and allowing the layers to separate

overnight.

Sample Preparation: Prepare a stock solution of 5-Ethoxy-1H-indazole in the n-octanol-

saturated water phase at a known concentration (e.g., 1 mg/mL).

Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol with 10

mL of the compound's stock solution.

Equilibration: Shake the funnel vigorously for 15-30 minutes to allow the compound to

partition between the two phases until equilibrium is reached.

Phase Separation: Allow the layers to fully separate. If an emulsion forms, gentle

centrifugation may be required.

Quantification: Carefully collect samples from both the aqueous and n-octanol layers.

Determine the concentration of the compound in each phase using a suitable analytical

technique, such as UV-Vis spectroscopy or HPLC.

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
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P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

LogP = log₁₀(P)

Preparation

Experiment

Calculation

1. Prepare Saturated
n-Octanol & Water

2. Prepare Stock Solution
in Aqueous Phase

3. Combine Phases &
Shake to Equilibrate

4. Separate Layers
(Centrifuge if needed)

5. Quantify Concentration
in Each Phase (HPLC/UV)

P = [Org]/[Aq]

LogP = log10(P)

Click to download full resolution via product page
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Caption: Shake-Flask method for LogP determination.

pKa Determination via Potentiometric Titration
Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a

given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.

Potentiometric titration is a robust method for determining pKa by measuring pH changes upon

the addition of a titrant.[14]

Methodology:

Sample Preparation: Dissolve a precisely weighed amount of 5-Ethoxy-1H-indazole in a

suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility throughout

the titration.

Titration for Acidic pKa (N-H):

Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

Record the pH of the solution using a calibrated pH meter after each incremental addition

of the titrant.

Titration for Basic pKa (N2):

Titrate a separate, fresh solution with a standardized strong acid (e.g., 0.1 M HCl).

Record the pH after each incremental addition of the acid titrant.

Data Analysis:

Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal

titration curve.

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot

corresponds to the equivalence point.

The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve),

where the concentrations of the protonated and deprotonated species are equal.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/product/b1603030?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anticipated Spectroscopic Features
For a researcher who has synthesized this compound, spectroscopic analysis is the primary

method of structural confirmation. Based on its structure, the following spectral characteristics

are expected:

¹H NMR:

Ethoxy Group: A triplet signal around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.1

ppm (2H, -OCH₂-).

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.8-8.0 ppm)

corresponding to the protons on the benzene ring.

Indazole N-H: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be

exchangeable with D₂O.

¹³C NMR:

Approximately nine distinct signals are expected.

Ethoxy Group: Two signals around δ 15 ppm (-CH₃) and δ 64 ppm (-OCH₂-).

Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbon attached to the

ethoxy group (C5) will be significantly shielded.

IR Spectroscopy:

N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches

just below 3000 cm⁻¹.

C-O Stretch: A strong absorption band for the aryl-alkyl ether around 1250 cm⁻¹.

C=C/C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region characteristic of the

aromatic rings.
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Conclusion
5-Ethoxy-1H-indazole represents a valuable scaffold for chemical and pharmaceutical

research. While specific experimental data on its physicochemical properties are not widely

published, this guide establishes a robust predictive baseline and provides the necessary

experimental framework for its complete characterization. The determination of solubility, pKa,

and LogP, as detailed herein, are indispensable steps in unlocking the full potential of this

compound in drug discovery and materials science, enabling rational design and optimization

for future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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